Cas no 22118-12-3 (2-Bromobutyrylchloride)

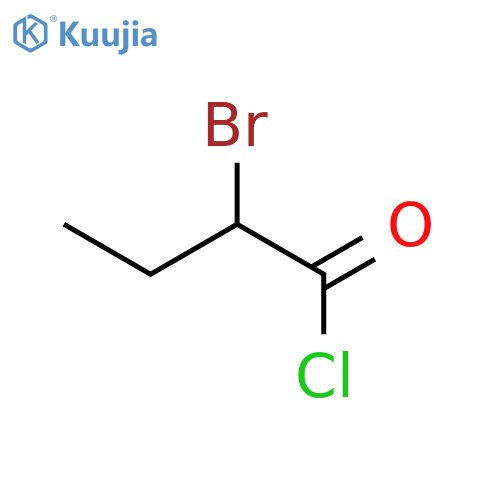

2-Bromobutyrylchloride structure

商品名:2-Bromobutyrylchloride

CAS番号:22118-12-3

MF:C4H6BrClO

メガワット:185.446839809418

MDL:MFCD00055269

CID:51971

PubChem ID:253660059

2-Bromobutyrylchloride 化学的及び物理的性質

名前と識別子

-

- 2-Bromobutanoyl chloride

- 2-Bromobutyryl chloride

- 6-Chloro-3-indoxyl-beta-D-glucopyranoside

- 2-bromobutyric acid chloride

- 2-bromo-n-butyryl chloride

- Butanoyl chloride,2-bromo

- EINECS 244-791-2

- 2-BromobutyrylChloride

- Butanoyl chloride,2-bromo-

- Butanoyl chloride, 2-bromo-

- 2-bromo-butyryl chloride

- bromobutyric acid chloride

- 2-bromobutanoic acid chloride

- 2-bromo butyric acid chloride

- alpha-bromobutyric acid chloride

- DROZQELYZZXYSX-UHFFFAOYSA-N

- STL301650

- B4105

- 118B123

- NS00049857

- FT-0653869

- AKOS006238116

- EN300-65818

- MFCD00055269

- SCHEMBL517596

- BS-25407

- 22118-12-3

- D89047

- DTXSID40871332

- 2-Bromobutyrylchloride

-

- MDL: MFCD00055269

- インチ: 1S/C4H6BrClO/c1-2-3(5)4(6)7/h3H,2H2,1H3

- InChIKey: DROZQELYZZXYSX-UHFFFAOYSA-N

- ほほえんだ: BrC([H])(C(=O)Cl)C([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 183.92900

- どういたいしつりょう: 183.929

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 74.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.5320

- ゆうかいてん: No data available

- ふってん: 65°C/40mmHg(lit.)

- フラッシュポイント: 48.8±19.8 °C

- 屈折率: 1.4740-1.4780

- PSA: 17.07000

- LogP: 1.92530

2-Bromobutyrylchloride セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:warning

- 危害声明: H226-H290-H314

- 警告文: P210-P233-P234-P240-P241+P242+P243-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P390-P403+P235-P405-P406-P501

- 危険物輸送番号:2920

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

- 危険レベル:8/3

- 包装グループ:II

2-Bromobutyrylchloride 税関データ

- 税関コード:2915900090

- 税関データ:

中国税関コード:

2915900090概要:

2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%

2-Bromobutyrylchloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-65818-5.0g |

2-bromobutanoyl chloride |

22118-12-3 | 95% | 5.0g |

$55.0 | 2023-02-13 | |

| TRC | B282945-10mg |

2-Bromobutyrylchloride |

22118-12-3 | 10mg |

$ 585.00 | 2022-06-07 | ||

| abcr | AB473999-5g |

2-Bromobutyryl chloride, 98%; . |

22118-12-3 | 98% | 5g |

€184.20 | 2025-02-14 | |

| eNovation Chemicals LLC | D112378-5g |

2-bromobutyrylchloride |

22118-12-3 | 97% | 5g |

$200 | 2023-09-02 | |

| eNovation Chemicals LLC | D957944-25g |

Butanoyl chloride,2-bromo- |

22118-12-3 | 98.0% | 25g |

$140 | 2024-06-07 | |

| Enamine | EN300-65818-0.5g |

2-bromobutanoyl chloride |

22118-12-3 | 95% | 0.5g |

$19.0 | 2023-02-13 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4105-5G |

2-Bromobutyryl Chloride |

22118-12-3 | >98.0%(GC)(T) | 5g |

¥320.00 | 2024-04-17 | |

| Enamine | EN300-65818-0.05g |

2-bromobutanoyl chloride |

22118-12-3 | 95% | 0.05g |

$19.0 | 2023-02-13 | |

| Enamine | EN300-65818-0.1g |

2-bromobutanoyl chloride |

22118-12-3 | 95% | 0.1g |

$19.0 | 2023-02-13 | |

| Enamine | EN300-65818-1.0g |

2-bromobutanoyl chloride |

22118-12-3 | 95% | 1g |

$0.0 | 2023-06-06 |

2-Bromobutyrylchloride 関連文献

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

22118-12-3 (2-Bromobutyrylchloride) 関連製品

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 307-59-5(perfluorododecane)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量